

# The Discovery and Development of Nazartinib (EGF816): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                     |           |
|----------------------|---------------------|-----------|
| Compound Name:       | Nazartinib Mesylate |           |
| Cat. No.:            | B12772453           | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Nazartinib (EGF816) is a third-generation, irreversible, mutant-selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) developed for the treatment of non-small cell lung cancer (NSCLC) harboring specific EGFR mutations. This technical guide provides an in-depth overview of the discovery, mechanism of action, preclinical evaluation, and clinical development of Nazartinib. It includes a compilation of key quantitative data, detailed experimental methodologies for seminal studies, and visualizations of the EGFR signaling pathway and the drug development process.

#### Introduction

The epidermal growth factor receptor (EGFR) is a critical signaling protein that, when mutated, can drive the growth of various cancers, most notably non-small cell lung cancer (NSCLC).[1] First and second-generation EGFR-TKIs demonstrated significant efficacy in patients with activating EGFR mutations (e.g., exon 19 deletions and L858R). However, their effectiveness is often limited by the emergence of resistance, frequently through the acquisition of a secondary T790M "gatekeeper" mutation in the EGFR kinase domain.[2] Nazartinib was designed to overcome this resistance mechanism by selectively targeting both the initial activating mutations and the T790M resistance mutation, while sparing wild-type (WT) EGFR to minimize off-target toxicities.[2][3]



### **Mechanism of Action**

Nazartinib is an orally bioavailable, covalent inhibitor of mutant EGFR.[1] It forms an irreversible covalent bond with a cysteine residue (Cys797) in the ATP-binding site of the EGFR kinase domain. This covalent binding leads to sustained inhibition of EGFR signaling pathways. [1] Nazartinib is highly selective for mutant forms of EGFR, including the T790M resistance mutation, over wild-type EGFR. This selectivity is crucial for its improved therapeutic window compared to earlier generation EGFR inhibitors.[2][3]

## Preclinical Development In Vitro Activity

Nazartinib has demonstrated potent inhibitory activity against various EGFR mutations in both biochemical and cellular assays. The tables below summarize key in vitro efficacy data.

Table 1: Biochemical and Cellular Activity of Nazartinib (EGF816)

| Parameter                | EGFR Mutant            | Value | Reference |
|--------------------------|------------------------|-------|-----------|
| IC50 (nM)                | L858R                  | 36    | [3]       |
| Exon 19 deletion         | 23                     | [3]   |           |
| L858R + T790M            | -                      | -     | _         |
| Exon 19 deletion + T790M | -                      | -     | _         |
| G719S                    | >100                   | [3]   | _         |
| G719S + T790M            | ~100                   | [3]   | _         |
| L861Q                    | >100                   | [3]   | _         |
| L861Q + T790M            | ~100                   | [3]   | _         |
| Exon 20 insertion        | Similar to Osimertinib | [3]   |           |

Table 2: Comparative IC50 Values (nM) of EGFR TKIs in Lung Cancer Cell Lines



| Cell Line | EGFR<br>Mutation          | Nazartini<br>b<br>(EGF816) | Osimertin<br>ib      | Afatinib             | Erlotinib   | Referenc<br>e |
|-----------|---------------------------|----------------------------|----------------------|----------------------|-------------|---------------|
| PC-9      | Exon 19<br>deletion       | 36                         | 23                   | <10                  | 28          | [3]           |
| PC-9ER    | Exon 19<br>del +<br>T790M | Potent<br>Inhibition       | Potent<br>Inhibition | Potent<br>Inhibition | Ineffective | [3]           |
| H1975     | L858R +<br>T790M          | Potent<br>Inhibition       | Potent<br>Inhibition | Potent<br>Inhibition | Ineffective | [3]           |

#### In Vivo Efficacy in Xenograft Models

The anti-tumor activity of Nazartinib was evaluated in mouse xenograft models using human NSCLC cell lines. Nazartinib demonstrated significant tumor growth inhibition in these models.

### **Clinical Development**

The clinical development of Nazartinib has been primarily investigated in the multicenter, open-label, Phase I/II study NCT02108964.[4]

#### **Phase I Dose-Escalation Study**

The Phase I part of the NCT02108964 study was designed to determine the maximum tolerated dose (MTD) and the recommended Phase II dose (RP2D) of Nazartinib in patients with EGFR-mutant solid malignancies.[4]

- Design: Patients with locally advanced or metastatic NSCLC with specific EGFR mutations received escalating oral doses of Nazartinib once daily in 28-day cycles.[4]
- Dose Levels: 75 mg, 100 mg, 150 mg, 200 mg, 225 mg, 300 mg, and 350 mg.[2]
- Results: The MTD was not reached. The RP2D was established at 150 mg once daily.[2]
- Safety: The most common adverse events were rash (maculopapular and acneiform), diarrhea, pruritus, fatigue, and stomatitis, which were mostly grade 1-2.[2]



#### Phase II Study in Treatment-Naïve Patients

The Phase II part of the NCT02108964 study evaluated the efficacy and safety of Nazartinib at the RP2D of 150 mg once daily in treatment-naïve patients with advanced EGFR-mutant NSCLC.[5]

Table 3: Efficacy Results from the Phase II Study of Nazartinib in Treatment-Naïve EGFR-Mutant NSCLC (NCT02108964)

| Endpoint                                   | All Patients (N=45)          | Patients with<br>Baseline Brain<br>Metastases (n=18) | Reference |
|--------------------------------------------|------------------------------|------------------------------------------------------|-----------|
| Overall Response<br>Rate (ORR)             | 69% (95% CI, 53-82)          | 67% (95% CI, 41-87)                                  | [5]       |
| Median Progression-<br>Free Survival (PFS) | 18 months (95% CI,<br>15-NE) | 17 months (95% CI,<br>11-21)                         | [5]       |
| Median Overall<br>Survival (OS)            | Not Estimable                | -                                                    | [5]       |

NE: Not Estimable

These results demonstrated promising efficacy and a manageable safety profile for first-line Nazartinib in this patient population, including those with brain metastases.[5]

## Signaling Pathways and Experimental Workflows EGFR Signaling Pathway in NSCLC

The following diagram illustrates the EGFR signaling pathway and the points of intervention by EGFR TKIs like Nazartinib.





Click to download full resolution via product page

Caption: EGFR signaling cascade and inhibition by Nazartinib.



#### **Nazartinib Discovery and Development Workflow**

This diagram outlines the key phases in the discovery and development of Nazartinib.



Click to download full resolution via product page



Caption: Nazartinib's drug discovery and development pipeline.

### **Experimental Protocols**

The following are representative protocols for key experiments used in the evaluation of Nazartinib. These are generalized methods and may not reflect the exact proprietary protocols used in all studies.

#### **Cell Viability Assay (e.g., CellTiter-Glo®)**

This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.

- Cell Seeding: Seed NSCLC cells (e.g., PC-9, H1975) in a 96-well plate at a density of 3,000-5,000 cells per well in 100 μL of appropriate growth medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
- Compound Treatment: Prepare serial dilutions of Nazartinib in growth medium. Add the diluted compound to the wells, typically in a volume of 100 μL, to achieve the final desired concentrations. Include a vehicle control (e.g., DMSO).
- Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
- Assay Procedure:
  - Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.
  - Add 100 μL of CellTiter-Glo® Reagent to each well.
  - Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
  - Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
- Data Acquisition: Measure the luminescence using a plate reader.
- Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting
  the percentage of cell viability against the logarithm of the drug concentration and fitting the
  data to a sigmoidal dose-response curve.



#### **EGFR Phosphorylation Assay (Cell-Based ELISA)**

This assay measures the level of phosphorylated EGFR in cells to assess the inhibitory activity of compounds like Nazartinib.

- Cell Seeding: Seed NSCLC cells in a 96-well plate and incubate overnight as described for the cell viability assay.
- Compound Treatment: Treat the cells with various concentrations of Nazartinib for a specified period (e.g., 2-4 hours).
- Cell Lysis:
  - Aspirate the medium and wash the cells with ice-cold PBS.
  - Add 100 μL of lysis buffer containing protease and phosphatase inhibitors to each well.
  - Incubate on ice for 10-15 minutes with gentle agitation.

#### • ELISA Procedure:

- Coat a 96-well ELISA plate with a capture antibody specific for total EGFR overnight at 4°C.
- Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20).
- Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
- Add cell lysates to the wells and incubate for 2 hours at room temperature.
- Wash the plate.
- Add a detection antibody specific for phosphorylated EGFR (e.g., anti-phospho-EGFR Tyr1068) and incubate for 1-2 hours at room temperature.
- Wash the plate.



- Add a horseradish peroxidase (HRP)-conjugated secondary antibody and incubate for 1 hour at room temperature.
- Wash the plate.
- Add a substrate solution (e.g., TMB) and incubate until color develops.
- Stop the reaction with a stop solution (e.g., 2N H2SO4).
- Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
- Data Analysis: Normalize the phospho-EGFR signal to the total EGFR signal and calculate the half-maximal effective concentration (EC50) for the inhibition of EGFR phosphorylation.

#### In Vivo Tumor Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of Nazartinib in a mouse model.

- Cell Implantation: Subcutaneously inject a suspension of human NSCLC cells (e.g., 5 x 10<sup>6</sup> H1975 cells) in a suitable medium (e.g., Matrigel) into the flank of immunocompromised mice (e.g., nude or SCID mice).
- Tumor Growth and Randomization: Monitor tumor growth by measuring the tumor dimensions with calipers. When the tumors reach a predetermined size (e.g., 100-200 mm<sup>3</sup>), randomize the mice into treatment and control groups.
- Drug Administration: Administer Nazartinib orally (e.g., by gavage) once daily at various dose levels. The control group receives the vehicle.
- Monitoring:
  - Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (length x width²)/2.
  - Monitor the general health and behavior of the animals.



- Study Endpoint: Continue the treatment for a specified duration (e.g., 21-28 days) or until the tumors in the control group reach a maximum allowed size.
- Data Analysis: Compare the tumor growth inhibition between the treated and control groups.
   Analyze pharmacokinetic and pharmacodynamic markers from blood and tumor tissue samples if collected.

#### **Synthesis of Nazartinib**

The chemical synthesis of Nazartinib, with the IUPAC name (R,E)-N-(7-chloro-1-(1-(4-(dimethylamino)but-2-enoyl)azepan-3-yl)-1H-benzo[d]imidazol-2-yl)-2-methylisonicotinamide, involves a multi-step process.[6][7] A key step in the synthesis is the amide coupling of a 2-aminobenzimidazole intermediate with (E)-4-(dimethylamino)but-2-enoic acid.[7] The synthesis of the benzimidazole core involves the reaction of a substituted diamine with cyanogen bromide, followed by coupling with the appropriate isonicotinic acid derivative.[7]

#### **Resistance Mechanisms**

Despite the efficacy of third-generation EGFR TKIs like Nazartinib, acquired resistance can still develop. The mechanisms of resistance are diverse and can be broadly categorized as ontarget (alterations in the EGFR gene) or off-target (activation of bypass signaling pathways).





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References







- 1. Nazartinib | C26H31ClN6O2 | CID 72703790 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Safety and efficacy of nazartinib (EGF816) in adults with EGFR-mutant non-small-cell lung carcinoma: a multicentre, open-label, phase 1 study PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of the efficacies of osimertinib and nazartinib against cells expressing clinically relevant epidermal growth factor receptor mutations PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Nazartinib for treatment-naive EGFR-mutant non-small cell lung cancer: Results of a phase 2, single-arm, open-label study PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of (R,E)-N-(7-Chloro-1-(1-[4-(dimethylamino)but-2-enoyl]azepan-3-yl)-1H-benzo[d]imidazol-2-yl)-2-methylisonicotinamide (EGF816), a Novel, Potent, and WT Sparing Covalent Inhibitor of Oncogenic (L858R, ex19del) and Resistant (T790M) EGFR Mutants for the Treatment of EGFR Mutant Non-Small-Cell Lung Cancers PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aurigeneservices.com [aurigeneservices.com]
- To cite this document: BenchChem. [The Discovery and Development of Nazartinib (EGF816): A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12772453#nazartinib-egf816-discovery-and-development]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com